molecular formula C26H21ClFN3O3 B2568819 2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide CAS No. 946330-60-5

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide

Katalognummer B2568819
CAS-Nummer: 946330-60-5
Molekulargewicht: 477.92
InChI-Schlüssel: DMIKRKJABKMAJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of quinazolinone derivatives and their antimicrobial efficacy. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that certain compounds showed good activity compared with standard drugs. This research opens pathways for developing new antimicrobial agents with potential applications in treating infectious diseases (Patel & Shaikh, 2011).

Anticonvulsant Activities

Exploring the neurological applications, Kohn et al. (1993) synthesized alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, showing outstanding activity in maximal electroshock-induced seizure (MES) tests in mice. The results indicated stringent steric and electronic requirements for maximal activity, highlighting the potential for developing new anticonvulsant medications (Kohn et al., 1993).

Anti-Inflammatory and Analgesic Agents

Research into anti-inflammatory and analgesic properties of quinazolinone derivatives has also been significant. Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and evaluated them as anti-inflammatory and analgesic agents. Some compounds were found to have potential activity, suggesting their usefulness in developing new treatments for inflammation and pain management (Farag et al., 2012).

Structural Characterization and Binding Studies

Studies have also focused on the structural characterization of quinazolinone derivatives and their interactions with biological targets. Wang et al. (2016) investigated the interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin, indicating that these interactions could lead to conformational and structural changes in the protein. Such studies are crucial for understanding the pharmacodynamics of potential drug candidates (Wang et al., 2016).

Wirkmechanismus

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Eigenschaften

IUPAC Name

2-[4-[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3/c27-21-5-3-6-22(28)20(21)15-30-23-7-2-1-4-19(23)25(33)31(26(30)34)18-12-8-16(9-13-18)14-24(32)29-17-10-11-17/h1-9,12-13,17H,10-11,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIKRKJABKMAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclopropylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.